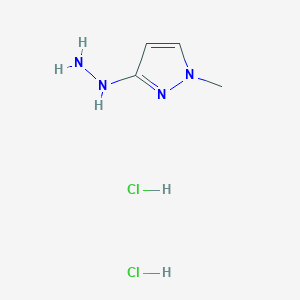

3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride

Description

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c1-8-3-2-4(6-5)7-8;;/h2-3H,5H2,1H3,(H,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDBRXYAFLDOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803566-07-5 | |

| Record name | 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Hydrazino-1-methylpyrazole Dihydrochloride Safety & Handling

This guide is structured as an advanced technical resource for 3-hydrazino-1-methylpyrazole dihydrochloride , a specialized heterocyclic building block. Due to the niche nature of this specific salt form, safety and handling protocols are derived from the rigorous standards applied to hydrazine derivatives and amino-pyrazoles .

Part 1: Chemical Identity & Characterization[1]

Core Chemical Data

This compound acts as a critical nucleophilic building block in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) used in oncology and kinase inhibitor discovery.[1]

| Property | Specification |

| Systematic Name | 3-Hydrazino-1-methyl-1H-pyrazole dihydrochloride |

| Chemical Formula | C₄H₈N₄ · 2HCl |

| Molecular Weight | ~185.05 g/mol |

| Physical State | Off-white to pale yellow hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| Acidity (pKa) | Highly acidic in solution due to 2x HCl (expect pH < 2 in 10% aq.[1] sol) |

| CAS (Base Equivalent) | Note: Often indexed under base 1-methyl-3-hydrazinopyrazole or custom synthesis codes. |

Structural Context

The molecule consists of an electron-rich pyrazole ring substituted with a nucleophilic hydrazine moiety. The dihydrochloride salt form stabilizes the hydrazine group, preventing oxidation and polymerization, but renders the solid corrosive.[1]

Part 2: Hazard Identification & Toxicology (GHS Standards)[2]

Warning: Hydrazine derivatives are chemically reactive and biologically potent.[2][3] Treat this compound as a Suspected Carcinogen and Sensitizer until proven otherwise.

GHS Classification (Derived)

Based on structure-activity relationships (SAR) of analogous hydrazine salts (e.g., phenylhydrazine HCl):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | Cat 1B | H314: Causes severe skin burns and eye damage (due to HCl). |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. |

| Carcinogenicity | Cat 2 | H351: Suspected of causing cancer (Hydrazine moiety). |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation. |

Mechanism of Toxicity[2]

-

Hydrazine Moiety: Acts as a strong nucleophile that can react with cellular macromolecules (DNA/Proteins), leading to potential genotoxicity.[1]

-

Acidic Corrosivity: Upon contact with moisture (mucous membranes), the dihydrochloride hydrolyzes to release hydrochloric acid, causing immediate chemical burns.[1]

-

Enzyme Inhibition: Hydrazines can inhibit pyridoxal phosphate-dependent enzymes (Vitamin B6), potentially causing neurological effects (seizures) in high-dose acute exposures.

Part 3: Safe Handling & Experimental Protocols

Engineering Controls

-

Primary: Handle exclusively in a Chemical Fume Hood with face velocity > 100 fpm.

-

Secondary: Use a glove box for weighing large quantities (>1 g) to prevent dust inhalation and moisture absorption.

Personal Protective Equipment (PPE) Matrix

| Zone | Equipment | Specification |

| Ocular | Chemical Goggles | ANSI Z87.1+ (Face shield recommended for synthesis scale-up). |

| Dermal | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Neoprene. |

| Respiratory | Respirator | If hood unavailable: N95 (dust) + Acid Gas cartridge (HCl). |

| Body | Lab Coat | 100% Cotton or flame-resistant synthetic (avoid polyester). |

Protocol: Safe Neutralization & Free-Basing

Context: Many reactions require the free hydrazine base. This step is exothermic and releases HCl fumes.[1]

-

Suspend: Place 3-hydrazino-1-methylpyrazole 2HCl in dry methanol or ethanol (0.5 M).

-

Cool: Chill suspension to 0°C in an ice bath.

-

Neutralize: Add 2.2 equivalents of base (e.g., Triethylamine or NaOMe) dropwise.[1]

-

Observation: Solution will clarify as the free base dissolves; amine salts may precipitate.

-

-

Use: Use the solution immediately in the subsequent condensation reaction to avoid oxidation of the free hydrazine.

Part 4: Emergency Response & Stability

Decomposition Pathways

-

Thermal: Emits toxic fumes of Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl).

-

Incompatibility: Reacts violently with strong oxidizing agents (peroxides, permanganates) and aldehydes/ketones (exothermic condensation).[1]

Emergency Logic Flow

The following diagram outlines the decision logic for spill response and exposure.

Caption: Emergency response logic for hydrazine salt exposure. Note the prohibition of bleach (hypochlorite) which can form toxic chloramines.[1]

Part 5: Synthesis & Application Context[1]

Reaction Workflow: Pyrazolo-Pyrimidine Synthesis

This compound is frequently used to synthesize bicyclic heterocycles. The hydrazine nitrogen (N-NH2) acts as a binucleophile reacting with 1,3-electrophiles (e.g., 1,3-diketones or enaminones).

Caption: Cyclocondensation pathway. The base neutralizes the HCl salt, activating the hydrazine for nucleophilic attack.[1]

Storage Requirements

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen (Hygroscopic).

-

Container: Amber glass (Light sensitive).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Methylpyrazole (Analogous Core Structure). Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hydrazine: Occupational Safety and Health Standards. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: Hydrazine salts and derivatives.[4] Retrieved from [Link][1]

Sources

Technical Guide: Solubility Profile & Handling of 1-Methyl-3-hydrazinopyrazole Dihydrochloride

Part 1: Executive Summary & Compound Identity

1-Methyl-3-hydrazinopyrazole dihydrochloride is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as pyrazolo[3,4-d]pyrimidines (kinase inhibitors) and various agrochemical scaffolds.

As a dihydrochloride salt, this compound exhibits a distinct solubility profile characterized by high hydrophilicity, contrasting sharply with its free base form. Successful application requires understanding its behavior in protic versus aprotic solvents and the specific protocols for "free-basing" to enable organic phase reactions.

Physicochemical Identity

| Property | Detail |

| Systematic Name | 3-Hydrazino-1-methyl-1H-pyrazole dihydrochloride |

| Molecular Structure | Pyrazole ring with N-methyl (pos 1) and hydrazino (pos 3), stabilized as 2HCl. |

| Physical State | White to off-white crystalline solid |

| Acidity | Highly Acidic (2 molar equivalents of HCl) |

| Hygroscopicity | Moderate to High (Store under desiccant) |

Part 2: Solubility Landscape

The solubility of 1-methyl-3-hydrazinopyrazole 2HCl is governed by its ionic lattice energy and hydrogen-bonding capability. The following data synthesizes empirical observations from analogous hydrazine pyrazole salts.

Solubility Data Table

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Aqueous | Water ( | High (>100 mg/mL) | Exothermic dissolution. Resulting solution is acidic (pH < 2). |

| Polar Protic | Methanol (MeOH) | Moderate | Soluble at RT; highly soluble at reflux. Preferred for recrystallization. |

| Polar Protic | Ethanol (EtOH) | Low to Moderate | Sparingly soluble at RT; soluble at reflux. often used as an antisolvent with water. |

| Polar Aprotic | DMSO / DMF | High | Excellent for nucleophilic substitution reactions. |

| Chlorinated | Dichloromethane (DCM) | Insoluble | The salt will not dissolve. Requires free-basing (see Protocol A). |

| Non-Polar | Toluene / Hexane | Insoluble | Used to precipitate the salt or remove impurities. |

| Ethers | THF / Diethyl Ether | Insoluble | Suitable for washing the solid filter cake. |

Solubility Logic & Solvent Selection

The following decision tree illustrates how to select the appropriate solvent system based on your experimental objective.

Figure 1: Solvent selection logic based on the physicochemical properties of the dihydrochloride salt.

Part 3: Experimental Protocols

Protocol A: Free-Basing (Salt to Free Base Conversion)

Context: Many organic synthesis reactions (e.g., amide coupling, reductive amination) require the nucleophilic free hydrazine, which is soluble in organic solvents like DCM or Ethyl Acetate. The 2HCl salt is insoluble in these media.

Safety Warning: Hydrazine derivatives are toxic and potential carcinogens.[1][2][3] Perform all steps in a fume hood.

-

Dissolution: Dissolve 1.0 eq of 1-methyl-3-hydrazinopyrazole 2HCl in minimum water (approx. 5-10 volumes).

-

Neutralization:

-

Cool the solution to 0–5°C in an ice bath.

-

Slowly add 2.2 eq of saturated aqueous Sodium Carbonate (

) or 10% NaOH. -

Monitor pH; target pH 9–10. Caution: Evolution of

gas if carbonate is used.

-

-

Extraction:

-

Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Shake vigorously and separate phases.

-

Repeat extraction of the aqueous layer 2–3 times.

-

-

Drying: Combine organic layers, dry over anhydrous

or -

Concentration: Filter and concentrate in vacuo (do not heat above 40°C due to potential instability of the free hydrazine) to obtain the free base oil/solid.

Protocol B: Recrystallization (Purification)

Context: If the 2HCl salt is impure or colored.

-

Solvent: Use Methanol (MeOH).

-

Procedure:

-

Suspend the crude salt in MeOH (10 mL/g).

-

Heat to reflux until fully dissolved. If insolubles remain, filter hot.

-

Allow to cool slowly to Room Temperature, then to 0°C.

-

Add a small amount of Diethyl Ether or Ethanol as an anti-solvent if crystallization is slow.

-

Filter the white crystals and wash with cold Ether.

-

Part 4: Applications & Mechanistic Implications

Synthesis of Pyrazolo[3,4-d]pyrimidines

The primary utility of this compound is in the formation of the pyrazolo[3,4-d]pyrimidine core, a scaffold mimicking adenine and widely used in kinase inhibitors (e.g., Src, Abl inhibitors).

Mechanism: The hydrazine moiety acts as a binucleophile. In the presence of a suitable electrophile (e.g., ethoxymethylene malononitrile), the hydrazine undergoes a cyclization reaction.

-

Critical Factor: The 2HCl salt must be neutralized in situ (using TEA or DIPEA) or pre-neutralized (Protocol A) to restore the nucleophilicity of the hydrazine nitrogens.

Stability Considerations

-

Oxidation: Free hydrazines are susceptible to air oxidation. The 2HCl salt is the preferred storage form due to enhanced stability against oxidation and light.

-

Acidity: Solutions in water are highly acidic. Ensure compatibility with acid-sensitive groups in your reaction mixture.

Workflow Visualization: Synthesis Pathway

Figure 2: Critical pathway from stable salt storage to active nucleophile participation.

References

-

Organic Syntheses Procedure: Regioselective Synthesis of Pyrazoles. (2008). Organic Syntheses, 85, 179. (Demonstrates hydrazine salt handling and neutralization in methanol/water systems).

-

Pyrazolo[3,4-d]pyrimidine Prodrugs: Optimization of Aqueous Solubility. (2013). European Journal of Medicinal Chemistry. (Context on the solubility challenges of the pyrazolo-pyrimidine scaffold derived from this precursor).

-

Safety Data Sheet: Hydrazine Dihydrochloride. (2014). Fisher Scientific.[1] (Authoritative data on toxicity, handling, and first aid for hydrazine salts).

-

PubChem Compound Summary: 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. (Physicochemical properties of the closest structural analog).

Sources

Methodological & Application

Condensation reaction of 3-hydrazinyl-1-methyl-1H-pyrazole with aromatic aldehydes

Application Note: Synthesis and Optimization of Pyrazolyl-Hydrazones via Condensation of 3-hydrazinyl-1-methyl-1H-pyrazole

Introduction & Strategic Significance

The condensation of 3-hydrazinyl-1-methyl-1H-pyrazole with aromatic aldehydes to form pyrazolyl-hydrazones is a high-value transformation in medicinal chemistry. Pyrazole scaffolds are ubiquitous in FDA-approved drugs (e.g., Celecoxib, Rimonabant), while the hydrazone linker (

This Application Note provides a robust, self-validating protocol for generating these conjugates. Unlike generic Schiff base procedures, this guide addresses the specific nucleophilicity of the pyrazolyl-hydrazine moiety and the critical role of pH control in preventing side reactions such as azine formation or ring opening.

Key Applications:

-

Antimicrobial Agents: Pyrazole-hydrazones have shown potent efficacy against MRSA and C. albicans.

-

Anticancer Scaffolds: Inhibition of EGFR and VEGFR kinases.

-

Anti-inflammatory: COX-2 inhibition pathways.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a classic nucleophilic addition-elimination pathway. However, the "Expertise" lies in understanding the acid catalysis.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine (

) attacks the carbonyl carbon of the aldehyde. -

Role of Acid Catalyst: A trace amount of acid (Acetic Acid or HCl) is required to protonate the carbonyl oxygen, increasing its electrophilicity (

). -

The pH Trap: If the solution is too acidic (pH < 3), the hydrazine nitrogen becomes protonated (

), destroying its nucleophilicity and halting the reaction. Optimal pH is 4.0–5.0. -

Dehydration: The tetrahedral carbinolamine intermediate undergoes acid-catalyzed dehydration to form the thermodynamically stable (

)-hydrazone.

Visualizing the Pathway

Figure 1: Mechanistic flow of acid-catalyzed hydrazone formation emphasizing the activation and dehydration steps.

Experimental Protocol

This protocol is optimized for 1.0 mmol scale but is linearly scalable.

Materials

-

Substrate A: 3-hydrazinyl-1-methyl-1H-pyrazole (1.0 eq)

-

Substrate B: Aromatic Aldehyde (1.0–1.1 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology

Step 1: Solubilization (The "Homogeneity" Rule)

-

Dissolve 1.0 mmol of 3-hydrazinyl-1-methyl-1H-pyrazole in 10 mL of absolute EtOH in a round-bottom flask.

-

Expert Insight: If the hydrazine salt (HCl) is used, add 1.0 eq of Sodium Acetate to liberate the free base in situ.

Step 2: Addition & Catalysis

-

Add 1.0 mmol of the aromatic aldehyde.

-

Add 2–3 drops of Glacial Acetic Acid.

-

Self-Validation Check: Measure pH using a strip; it should read between 4 and 5.

Step 3: Reflux & Monitoring

-

Heat the mixture to reflux (

) for 2–4 hours. -

Monitoring: Check TLC (Mobile Phase: 30% EtOAc in Hexane). The aldehyde spot (high

) should disappear. A new fluorescent spot (hydrazone) will appear.

Step 4: Isolation (Precipitation)

-

Cool the reaction mixture to Room Temperature (RT).

-

Critical Step: If precipitate forms, filter immediately. If not, pour the mixture into 50 mL of crushed ice-water . This "shocks" the hydrophobic hydrazone out of solution.

Step 5: Purification

-

Recrystallize from hot EtOH or an EtOH/DMF mixture.

-

Purity Check: Sharp melting point (

) indicates high purity.

Critical Process Parameters (CPPs) & Data

The electronic nature of the aromatic aldehyde significantly impacts reaction time and yield.

| Aldehyde Substituent (R) | Electronic Effect | Reaction Time (Reflux) | Typical Yield (%) | Notes |

| -NO₂ (Nitro) | Strong EWG | 1–2 Hours | 85–95% | Fast. Carbonyl is highly electrophilic. |

| -Cl / -Br (Halogen) | Weak EWG | 2–3 Hours | 80–90% | Standard reactivity. |

| -H (Unsubstituted) | Neutral | 3–4 Hours | 75–85% | Baseline. |

| -OMe (Methoxy) | Strong EDG | 4–8 Hours | 60–75% | Slow. Carbonyl is less electrophilic. May require catalytic H₂SO₄.[1] |

| -OH (Hydroxyl) | EDG + H-Bonding | 5–10 Hours | 50–70% | Competitive H-bonding reduces reactivity. |

Table 1: Impact of aldehyde substituents on reaction kinetics and yield.

Troubleshooting & Optimization Workflow

Common failure modes include oil formation or lack of precipitation. Use the decision tree below to resolve issues.

Figure 2: Troubleshooting logic for isolation and reaction completion.

References

-

Biological Activity Review: Kumar, S., et al. (2024).[2] Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. 2[3][4][5]

-

Synthetic Protocol & Characterization: Shetty, S., & Kalluraya, B. (2015). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. 6[3][4][5][7][8]

-

Mechanism & pH Dependence: Sykes, P. (Guidebook to Mechanisms in Organic Chemistry). Optimum pH range for formation of Schiff bases. ECHEMI / Peter Sykes. 9[4][5]

-

Specific Pyrazole-Hydrazone Examples: El-Awady, A. A., et al. (2025).[10] Synthesis of pyrazole hydrazones (3a-3b). ResearchGate / J Heterocyclic Chem. 10

-

Kinetics & Catalysis: Wang, J., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes. PMC / NIH. 11[3][4][5][7][10]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. jchr.org [jchr.org]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for Schiff base formation using (1-methyl-1H-pyrazol-3-yl)hydrazine

Abstract & Scope

This application note details the optimized procedure for the condensation of (1-methyl-1H-pyrazol-3-yl)hydrazine with various carbonyl electrophiles (aldehydes/ketones) to generate pyrazolyl-hydrazones . While frequently categorized under the umbrella term "Schiff bases," the resulting products are chemically distinct hydrazones, a privileged pharmacophore in medicinal chemistry known for antimicrobial, anti-inflammatory, and anticancer properties [1, 2].[1]

This guide addresses the specific nucleophilic reactivity of the exocyclic hydrazine moiety attached to the electron-rich pyrazole ring, providing a robust method for library synthesis in drug discovery.

Reaction Mechanism & Rationale

The formation of the hydrazone linkage involves a reversible, acid-catalyzed nucleophilic addition-elimination sequence.

-

Nucleophilic Attack: The terminal amino group (

) of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde/ketone. -

Tetrahedral Intermediate: A carbinolamine (hemiaminal) intermediate is formed.

-

Acid Catalysis: Protonation of the carbinolamine oxygen facilitates the elimination of water.[2]

-

Imine Formation: The loss of water drives the formation of the

double bond.

Note on Regioselectivity: The N1-methyl substitution on the pyrazole ring prevents annular tautomerization, ensuring that nucleophilic attack occurs exclusively at the exocyclic terminal nitrogen.

Mechanism Visualization

Figure 1: Step-wise mechanistic pathway for acid-catalyzed hydrazone formation.

Experimental Protocol

Materials & Reagents

-

Substrate: (1-methyl-1H-pyrazol-3-yl)hydrazine (1.0 equiv).

-

Electrophile: Substituted Benzaldehyde or Ketone (1.0 - 1.1 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Purification: Ethanol/DMF for recrystallization.

Method A: Standard Reflux (Recommended for Bulk Synthesis)

This method utilizes thermal energy to overcome the activation barrier and is scalable from milligrams to grams.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of (1-methyl-1H-pyrazol-3-yl)hydrazine in 10-15 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the appropriate aldehyde/ketone.

-

Insight: If the aldehyde is a liquid, add dropwise. If solid, add in one portion.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Critical Check: Do not add excess acid; low pH (<3) can protonate the hydrazine nucleophile, inhibiting the reaction [3].

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

for EtOH) for 3–6 hours . -

Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazine spot (low

, stains with ninhydrin). -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (approx. 50g) with stirring.

-

The hydrazone typically precipitates as a solid.

-

-

Purification: Filter the precipitate, wash with cold water (

) and cold ethanol (

Method B: Microwave-Assisted (High-Throughput/Green Chemistry)

Recommended for library generation or sluggish substrates.

-

Mix: Combine 1.0 mmol hydrazine, 1.0 mmol aldehyde, and 2 drops AcOH in a microwave vial with 2 mL EtOH.

-

Irradiate: Set microwave reactor to

at 150W for 5–15 minutes [4]. -

Isolate: Cool and filter the precipitated solid as described in Method A.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of pyrazolyl-hydrazones.

Characterization & Data Analysis

Successful synthesis is validated by the following spectroscopic signatures:

| Technique | Diagnostic Signal | Interpretation |

| Azomethine proton ( | ||

| Amide/Hydrazinic | ||

| FT-IR | Strong stretching vibration of the new | |

| FT-IR | Disappearance of primary amine doublet ( |

Troubleshooting Guide (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| No Precipitate | Product is soluble in EtOH or oiling out. | Evaporate solvent to 50% volume; cool to |

| Low Yield | Incomplete reaction or side reactions (aldol). | Check pH (ensure slightly acidic, pH 4-5). Increase reflux time. |

| Multiple Spots (TLC) | Hydrolysis or geometric isomers ( | Hydrazones often exist as |

| Starting Material Remains | Deactivated electrophile. | If using electron-rich aldehydes (e.g., 4-OMe), increase catalyst load or switch to microwave heating. |

References

-

Kumar, S., et al. (2025). Synthesis and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. National Institutes of Health (PMC). Link

-

Meena, R., et al. (2023).[3] Mechanistic explanation of the formation of Schiff base. ResearchGate. Link

-

Taylor & Francis Knowledge. (2023). Schiff bases: Reaction conditions and catalysis. Taylor & Francis.[4] Link

-

Mahammed, H. (2022).[5] Green synthesis of new hydrazone derivatives using microwave irradiation. MINAR Journal of Applied Sciences. Link

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and derivatives. Organic Chemistry Portal. Link

Sources

Application Note: Microwave-Assisted Synthesis of 1,3'-Bipyrazole Scaffolds Involving 3-Hydrazino-1-methylpyrazole

Executive Summary

This Application Note details the microwave-assisted synthesis of 1,3'-bipyrazole systems utilizing 3-hydrazino-1-methylpyrazole as a key nucleophilic building block. While traditional thermal condensation of heteroaryl hydrazines with 1,3-dicarbonyls often requires prolonged reflux times (4–12 hours) and harsh solvents, microwave irradiation (MW) allows for reaction completion in under 20 minutes with improved yields and purity.

This guide focuses on two primary transformations:

-

Cyclocondensation with 1,3-diketones to form 3,5-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pyrazoles.

-

Condensation with

-keto esters to form pyrazolone derivatives.

Target Audience: Medicinal chemists and process development scientists working on kinase inhibitors and anti-inflammatory scaffolds.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Reactivity Profile

3-Hydrazino-1-methylpyrazole possesses a binucleophilic hydrazine moiety (

-

Nucleophilicity: The terminal nitrogen (

) is the most nucleophilic site and initiates attack on electrophilic carbonyls. -

Selectivity: Unlike 3-aminopyrazoles (which form fused pyrazolo[1,5-a]pyrimidines), 3-hydrazinopyrazoles typically react with 1,3-dicarbonyls to form a new pyrazole ring , resulting in a bi-pyrazole system (specifically a

-linked isomer).

Microwave Dielectric Heating

Polar solvents (Ethanol, Acetic Acid) used in these protocols couple efficiently with microwave irradiation (

Reaction Mechanism (Graphviz)

The following diagram illustrates the mechanistic pathway for the formation of the bi-pyrazole system.

Caption: Mechanistic pathway from hydrazine precursor to bi-pyrazole scaffold via microwave-accelerated cyclocondensation.

Experimental Protocols

Protocol A: Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-3,5-dimethylpyrazole

This protocol describes the reaction with acetylacetone .

-

Reagents:

-

3-Hydrazino-1-methylpyrazole (1.0 equiv)[1]

-

Acetylacetone (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

-

Catalyst: Glacial Acetic Acid (if using EtOH)

-

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, dissolve 3-hydrazino-1-methylpyrazole (1.0 mmol) in Ethanol (3 mL).

-

Addition: Add Acetylacetone (1.1 mmol) and 2 drops of glacial acetic acid. Cap the vial with a PTFE/silicone septum.

-

Irradiation: Program the microwave reactor:

-

Temperature:

-

Hold Time: 10 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Stirring: High

-

-

Work-up: Cool the reaction to room temperature (compressed air cooling).

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4][5]

Protocol B: Synthesis of Pyrazolone Derivatives

This protocol describes the reaction with ethyl acetoacetate .[6][3]

-

Reagents:

-

3-Hydrazino-1-methylpyrazole (1.0 equiv)[1]

-

Ethyl Acetoacetate (1.1 equiv)

-

Solvent: Glacial Acetic Acid

-

Step-by-Step Methodology:

-

Preparation: Dissolve 3-hydrazino-1-methylpyrazole (1.0 mmol) in Glacial Acetic Acid (2 mL) in a microwave vial.

-

Addition: Add Ethyl Acetoacetate (1.1 mmol).

-

Irradiation:

-

Temperature:

-

Hold Time: 15 minutes

-

-

Work-up: Pour the reaction mixture into crushed ice (

). Stir vigorously until a solid precipitates. -

Isolation: Filter the solid, wash with water (

), and dry under vacuum.

Data Analysis & Comparison

The following table highlights the efficiency gains of microwave synthesis compared to conventional thermal reflux for this specific class of reactions.

| Parameter | Conventional Thermal Reflux | Microwave-Assisted Synthesis | Improvement Factor |

| Reaction Time | 4 – 8 Hours | 10 – 15 Minutes | 16x – 32x Faster |

| Solvent Volume | 20 – 50 mL | 2 – 4 mL | Green Chemistry |

| Yield (Isolated) | 65% – 75% | 85% – 94% | Higher Efficiency |

| Purity (Crude) | Requires Chromatography | Often pure after precipitation | Simplified Workup |

Experimental Workflow (Graphviz)

This diagram outlines the operational workflow for Protocol A.

Caption: Operational workflow for the microwave synthesis of bipyrazoles.

Safety & Handling Guidelines (E-E-A-T)

Critical Safety Warning: Hydrazine derivatives are potentially toxic and unstable.

-

Venting: Although microwave vials are sealed, they must be rated for high pressure (up to 30 bar). Nitrogen evolution is not primary in this condensation, but thermal expansion of solvents (Ethanol) generates significant pressure.

-

Toxicity: 3-Hydrazino-1-methylpyrazole is a skin irritant and suspected carcinogen (like many hydrazines). Handle only in a fume hood with double nitrile gloves.

-

Waste: Segregate all hydrazine-containing waste into specific "P-list" or hazardous organic waste streams; do not mix with oxidizers (risk of exothermic gas evolution).

Troubleshooting & Optimization

-

Low Yield / Oily Product: If the product does not precipitate, the reaction may have formed a mixture of the OH-form (enol) and CH-form (keto) tautomers. Sonication in diethyl ether often forces the solid formation.

-

Incomplete Reaction: Check TLC (Ethyl Acetate/Hexane 1:1). If starting material remains, extend MW time by 5 minutes. Do not increase temperature above

to avoid degradation of the hydrazine moiety.

References

-

Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. Link

-

El-Kateb, A. A., et al. (2012). Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidine and Pyrazolo[1,5-a]pyrimidines Containing Aryl Sulfone Moiety. Life Science Journal, 9(1), 711-718. Link

-

Pal, S., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 19(6). Link

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

-

Peet, N. P., & Sunder, S. (1986). The reaction of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine with acetylacetone affords 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-pyrrol-1-yl)pyridine.[7] Journal of Heterocyclic Chemistry, 23(2), 593–595. Link

Sources

One-Pot Synthesis of Fused Pyrazoles from Hydrazine Derivatives: An Application Note and Protocol

Introduction: The Significance of Fused Pyrazoles in Modern Chemistry

Fused pyrazole scaffolds are privileged structures in medicinal chemistry and materials science.[1][2] These nitrogen-containing heterocyclic compounds are integral to numerous pharmaceuticals, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The pyrazolo[3,4-d]pyrimidine core, for instance, is an analog of purines and is found in drugs like sildenafil and allopurinol.[3] Similarly, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have been extensively studied for their diverse biological and physicochemical applications.[2]

The efficiency of synthesizing these complex molecules is a critical focus for synthetic organic chemists.[2] Traditional multi-step syntheses often involve tedious purification of intermediates, leading to lower overall yields and increased waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and environmentally friendly strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.[6] This approach enhances atom economy, reduces reaction times, and simplifies experimental procedures, making it highly attractive for both academic research and industrial applications.

This application note provides an in-depth guide to the one-pot synthesis of fused pyrazoles, with a focus on the reaction of hydrazine derivatives with suitable precursors. We will explore the underlying mechanistic principles, provide detailed experimental protocols for key synthetic strategies, and offer insights into the characterization and optimization of these reactions.

Mechanistic Insights: The Chemistry of Pyrazole Ring Formation

The cornerstone of pyrazole synthesis from hydrazines is the cyclocondensation reaction with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound or its equivalent.[7][8] This classic transformation, known as the Knorr pyrazole synthesis, proceeds through a series of well-defined steps.[9]

The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the substitution pattern on the final pyrazole product, is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.[10][11]

In the context of one-pot synthesis of fused pyrazoles, the initial pyrazole formation is often followed by an in-situ annulation reaction to construct the adjoining ring. This can be achieved by carefully selecting starting materials that contain additional reactive functional groups. For example, using a 5-aminopyrazole intermediate, which possesses both a nucleophilic amino group and a reactive ring nitrogen, allows for subsequent reaction with another electrophile to build the fused ring system.[1][2]

Visualizing the Core Mechanism: Knorr Pyrazole Synthesis

The following diagram illustrates the fundamental steps of the Knorr pyrazole synthesis, which forms the basis for many one-pot fused pyrazole preparations.

Caption: A simplified workflow of the Knorr pyrazole synthesis.

Key Synthetic Strategies and Protocols

Several one-pot strategies have been developed for the synthesis of fused pyrazoles. Below, we detail two robust and versatile methods.

Strategy 1: Four-Component Synthesis of Pyrazolo[3,4-d]pyrimidines

This powerful multicomponent reaction allows for the efficient construction of the pyrazolo[3,4-d]pyrimidine scaffold from four readily available starting materials: a hydrazine derivative, an aldehyde, a malononitrile derivative, and an alcohol.[12]

Causality Behind Experimental Choices:

-

Hydrazine & Malononitrile Derivative: These two components react first to form a 5-aminopyrazole-4-carbonitrile intermediate in situ. This is a crucial step that builds the initial pyrazole ring.[12]

-

Aldehyde: The aldehyde condenses with the amino group of the pyrazole intermediate, setting the stage for the second cyclization.[12]

-

Alcohol & Base/Catalyst: The alcohol acts as both a solvent and a reactant, becoming incorporated into the final product at the 4-position of the pyrimidine ring. A base, such as sodium alkoxide, is often used to catalyze the cyclization and aromatization steps.[12]

Materials:

-

Phenylhydrazine (1.2 mmol)

-

2-(Ethoxymethylene)malononitrile (1.0 mmol)

-

p-Tolualdehyde (1.2 mmol)

-

Ethanol (15 mL)

-

Sodium Ethoxide (as catalyst, e.g., 20 mol%)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (15 mL), phenylhydrazine (1.2 mmol), 2-(ethoxymethylene)malononitrile (1.0 mmol), and p-tolualdehyde (1.2 mmol).

-

Add the catalyst (e.g., sodium ethoxide) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation:

| Entry | Hydrazine | Aldehyde | Catalyst | Yield (%) |

| 1 | Phenylhydrazine | Benzaldehyde | Sodium Ethoxide | Good |

| 2 | 4-Methylphenylhydrazine | 4-Chlorobenzaldehyde | Sodium Ethoxide | Good |

| 3 | Hydrazine Hydrate | 4-Methoxybenzaldehyde | Sodium Ethoxide | Moderate |

Note: Yields are generally reported as "good" to "excellent" for this type of reaction.[12] Specific yields will vary based on the substrates and precise reaction conditions.

Strategy 2: Three-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This method provides a green and efficient route to dihydropyrano[2,3-c]pyrazoles, another biologically significant fused pyrazole system. The reaction involves the condensation of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[13]

Causality Behind Experimental Choices:

-

Ethyl Acetoacetate & Hydrazine Hydrate: These reactants first form a pyrazolone intermediate.

-

Aldehyde & Malononitrile: These undergo a Knoevenagel condensation to form an electrophilic alkene.

-

Michael Addition & Cyclization: The pyrazolone intermediate then undergoes a Michael addition to the activated alkene, followed by an intramolecular cyclization and dehydration to yield the final dihydropyrano[2,3-c]pyrazole product.

-

Catalyst and Solvent: This reaction is often catalyzed by a reusable, environmentally friendly catalyst such as fly-ash or copper oxide nanoparticles and can be performed in water, highlighting its green chemistry credentials.[13]

Materials:

-

4-Chlorobenzaldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Hydrazine hydrate (1.0 mmol)

-

Water (10 mL)

-

Catalyst (e.g., Preheated fly-ash, 15 mg)

Procedure:

-

In a round-bottom flask, combine 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and the catalyst in water (10 mL).

-

Stir the mixture at 70-80 °C. Monitor the reaction by TLC.

-

After the reaction is complete (typically within 30-60 minutes), cool the mixture to room temperature.

-

The solid product is collected by filtration, washed with water, and can be recrystallized from ethanol to afford the pure product.

Data Presentation:

| Entry | Aldehyde | Catalyst | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Preheated Fly-Ash | 45 | 94 |

| 2 | Benzaldehyde | Preheated Fly-Ash | 40 | 95 |

| 3 | 4-Nitrobenzaldehyde | CuO Nanoparticles | 30 | 92 |

Data adapted from representative literature procedures.[13]

Visualizing the Multicomponent Reaction Workflow

The following diagram outlines the general workflow for a one-pot multicomponent synthesis of fused pyrazoles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. ijcrt.org [ijcrt.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. name-reaction.com [name-reaction.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jsynthchem.com [jsynthchem.com]

Troubleshooting & Optimization

Improving solubility of 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride in ethanol

Executive Summary & Diagnostic

The Core Challenge:

You are attempting to dissolve 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride (CAS: 5326-47-6 analog/derivative) in pure ethanol.[1] This compound is a dihydrochloride salt , meaning it possesses a highly ordered, ionic crystal lattice with significant lattice energy. Ethanol, a moderately polar protic solvent (

Immediate Diagnostic Matrix: Before altering your protocol, cross-reference your observation with this matrix to select the correct solution path.

| Observation | Probable Cause | Recommended Protocol |

| Cloudy suspension that settles quickly | Thermodynamic solubility limit reached in pure EtOH.[1] | Protocol A (Binary Solvent) |

| Sticky gum/oil formation | Partial solvation with high impurity or water absorption (hygroscopic salt). | Protocol C (Trituration/Drying) |

| Precipitation during reaction | "Salting out" effect or common ion effect if HCl is generated. | Protocol B (In-situ Neutralization) |

| No dissolution even at reflux | Lattice energy too high for ethanol alone.[1] | Protocol A or B |

Troubleshooting Protocols

Protocol A: Binary Solvent System (The "Dielectric Boost")

Objective: Increase the solvent polarity to disrupt the ionic lattice without compromising the organic reaction environment.

Mechanism: Water acts as a "lattice breaker" by solvating the chloride ions (

Step-by-Step:

-

Calculate Concentration: Aim for a maximum concentration of 0.1 M to 0.5 M initially.

-

Slurry Preparation: Suspend the dihydrochloride salt in the required volume of absolute ethanol.

-

The "Dropwise" Titration:

-

While stirring rapidly, add deionized water dropwise.

-

Target Ratio: Typically, a 95:5 (EtOH:H₂O) or 90:10 ratio is sufficient to break the lattice.

-

Stop Point: Stop adding water the moment the solution turns clear.

-

-

Thermal Assist: If the solution remains cloudy at 10% water, heat to 50°C .

-

Warning: Do not exceed 60°C if your downstream reaction involves thermally sensitive electrophiles.

-

Protocol B: In-situ Neutralization (The "Free-Base" Release)

Objective: Convert the insoluble ionic salt into its soluble "free base" form (3-hydrazinyl-1-methyl-1H-pyrazole) directly in the reaction vessel.[1]

When to use: This is the preferred method if you are using this compound as a nucleophile (e.g., reacting with a diketone to form a fused ring). The salt form is non-nucleophilic; the free base is the active species.[2]

Reagents:

-

Base: Triethylamine (

) or Sodium Acetate ( -

Solvent: Ethanol (Absolute).

Step-by-Step:

-

Suspend the dihydrochloride (1.0 equiv) in ethanol.

-

Add Triethylamine (2.2 equiv) dropwise at room temperature.

-

Note: You need >2 equivalents because it is a dihydrochloride.

-

-

Observation: The mixture will likely clear up as the lipophilic free base is released. You may see a new fine white precipitate form—this is Triethylamine Hydrochloride (

).[1] -

Filtration (Optional): If the

precipitate interferes with downstream purification, filter it off. Otherwise, proceed with the reaction; the hydrazine is now in solution.

Protocol C: Alternative Solvent Systems

If Ethanol is strictly required but Protocols A/B fail, consider these substitutes which maintain alcohol-like reactivity but offer better solubility profiles.

| Solvent | Dielectric Const. ( | Solubility Potential | Notes |

| Methanol (MeOH) | 33 | High | Best simple alternative.[1] Methanol dissolves hydrochloride salts significantly better than ethanol. |

| 2,2,2-Trifluoroethanol (TFE) | 27 | Very High | "Magic solvent" for heterocycles.[1] Strong hydrogen bond donor; stabilizes ionic intermediates. |

| HFIP (Hexafluoroisopropanol) | 17 | High | Specialized. Use only if TFE fails. Expensive. |

Visualizing the Solubility Logic

The following diagram illustrates the decision pathway for solubilizing the pyrazole salt.

Figure 1: Decision tree for optimizing the solubility of pyrazole dihydrochloride salts.

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn yellow/brown when I add Triethylamine? A: This is normal. Free hydrazine species are electron-rich and susceptible to oxidation by air.[1] The color change indicates the formation of the free base. To minimize this, purge your ethanol with Nitrogen or Argon before adding the base.

Q2: Can I use DMSO instead of Water in Protocol A? A: Yes. DMSO has a high dielectric constant and dissolves salts well. However, DMSO is difficult to remove later (high boiling point: 189°C). If your product precipitates out of water, use the Ethanol/Water method. If you need to keep everything in solution for a long time, Ethanol/DMSO (90:10) is a viable alternative.

Q3: Is the dihydrochloride salt hygroscopic?

A: Yes, most hydrazine hydrochloride salts are hygroscopic. If your salt has clumped together before you even add solvent, it has likely absorbed atmospheric water. This can affect the stoichiometry of your reaction. We recommend drying the salt in a vacuum desiccator over

Q4: Will adding water affect my cyclization reaction (e.g., with a diketone)? A: Generally, no. Pyrazole formation is a condensation reaction that produces water. The reaction equilibrium usually favors the heterocycle strongly enough that 5-10% water in the solvent will not inhibit the reaction, especially at reflux.[1]

References

-

Solubility Rules for Ionic Salts

-

Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General principles of salt solubility in organic solvents).

-

-

Pyrazole Synthesis & Handling

- Elguero, J. "Pyrazoles and their Benzo Derivatives." in Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984.

-

Organic Syntheses, Coll. Vol. 10, p. 36 (2004 ); Vol. 79, p. 165 (2002 ). (Protocols involving hydrazine hydrochloride salts in ethanol).

-

Fluorinated Alcohols in Heterocyclic Chemistry

-

Compound Data

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride before handling, as hydrazines are potential carcinogens and skin sensitizers.[1]

Sources

Technical Support Center: 3-Hydrazinyl-1-methyl-1H-pyrazole Dihydrochloride Purification

[1]

Topic: Removal of Excess HCl & Salt Stoichiometry Management Product CAS: 2231673-46-2 (and related analogs) Chemical Formula: C₅H₁₂Cl₂N₄ (Dihydrochloride salt) Molecular Weight: 199.08 g/mol [1]

Diagnostic Phase: Do You Have "Excess" HCl?

Before initiating purification, it is critical to distinguish between physically entrained HCl gas (common in fresh batches) and the stoichiometric dihydrochloride salt itself.[1]

The Chemical Context: The 3-hydrazinyl-1-methyl-1H-pyrazole scaffold contains two primary basic sites:

-

The terminal hydrazine nitrogen (

). -

The pyrazole ring nitrogen (

).

In the dihydrochloride form (

Diagnostic Decision Matrix

Use this workflow to determine the state of your material before processing.

Figure 1: Diagnostic logic to differentiate between entrained acid, stoichiometric salt, and moisture contamination.

Troubleshooting Guides & Protocols

Issue 1: The solid is fuming or "wet" with acid (Entrained HCl)

Q: My salt smells acrid and fumes in moist air. How do I remove loosely bound HCl without recrystallizing?

A: Use Solvent Trituration (The "Wash" Method). Recrystallization risks loss of yield. Trituration exploits the insolubility of the salt in non-polar solvents while washing away surface acid.

-

The Mechanism: Diethyl ether or MTBE (Methyl tert-butyl ether) will not dissolve the polar dihydrochloride salt but will solubilize or mechanically rinse away free HCl gas and non-polar organic impurities.[1]

-

Protocol:

-

Place the crude salt in a flask.

-

Add cold anhydrous diethyl ether or MTBE (10 mL per gram of salt).

-

Sonicate for 5–10 minutes to break up clumps.

-

Filter the solid under a nitrogen blanket (hydrazines are oxidation-sensitive).[1]

-

Dry in a vacuum desiccator over NaOH pellets (which act as an acid scavenger) for 12 hours.

-

Issue 2: The Dihydrochloride is too acidic for my reaction

Q: I am using this hydrazine for a condensation reaction (e.g., with an aldehyde), but the low pH is degrading my reagents. Do I need the free base?

A: No, use In-Situ Buffering (The "Soft Base" Method). Converting to the free base (hydrazine) is risky due to instability/oxidation [1].[1] Instead, liberate the reactive hydrazine species inside the reaction vessel.[1]

-

The Mechanism: You need to deprotonate the terminal hydrazine (pKa ~8) but not necessarily the pyrazole ring.[1] Sodium Acetate (NaOAc) is ideal because it neutralizes the strong HCl without creating a highly basic environment that promotes side reactions (like dimerization).[1]

-

Protocol:

-

Dissolve the dihydrochloride in the reaction solvent (e.g., Ethanol or Methanol).[1]

-

Add 2.0–2.2 equivalents of Sodium Acetate (anhydrous) .

-

Stir for 15 minutes. NaCl will precipitate, and acetic acid will form, buffering the solution to pH ~4–5.[1]

-

Add your electrophile (aldehyde/ketone) directly to this suspension.[1]

-

Issue 3: I need the Free Base or Monohydrochloride

Q: My application requires the pure free base or a defined monohydrochloride. How do I convert it?

A: Controlled Neutralization and Extraction. Warning: The free base of 3-hydrazinyl-1-methyl-1H-pyrazole is an oil or low-melting solid that oxidizes rapidly in air.[1]

-

Protocol (To Free Base):

-

Dissolve the dihydrochloride in a minimum amount of cold water (0°C).

-

Slowly add saturated NaHCO₃ or 2M NaOH until pH reaches 9–10. Do not exceed pH 12 to avoid ring degradation.

-

Extract immediately with DCM (Dichloromethane) or Ethyl Acetate (3x).[1]

-

Dry organic layer over anhydrous

. -

Concentrate in vacuo at low temperature (<30°C). Use immediately.

-

-

Protocol (To Monohydrochloride):

-

Follow the steps above to isolate the free base.

-

Redissolve free base in Ethanol.

-

Add exactly 1.0 equivalent of HCl (as 1M HCl in ether or dioxane).

-

Precipitate the monohydrochloride by adding excess diethyl ether [2].

-

Purification Workflow: Recrystallization

If the salt is chemically impure (not just acidic), recrystallization is required.[1]

Solvent System: Ethanol/Ether or Methanol/Ethyl Acetate.[2] Key Constraint: Avoid heating hydrazines in strong acid for prolonged periods to prevent decomposition.

Figure 2: Recrystallization workflow for thermal-sensitive hydrazine salts.[1]

Summary Data Table: Solvent Compatibility

| Solvent | Solubility of Salt | Solubility of Free HCl | Application |

| Methanol/Ethanol | High | High | Primary solvent for recrystallization [3].[1] |

| Diethyl Ether | Insoluble | Soluble | Anti-solvent for precipitation; washing entrained acid. |

| Ethyl Acetate | Very Low | Soluble | Anti-solvent; extraction of free base. |

| Water | Very High | Soluble | Dissolution for neutralization; avoid for drying. |

| DCM | Low (Salt) / High (Base) | Low | Extraction of free base only.[1] |

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. (Discusses hydrazine handling and stability). [1]

-

ScienceMadness. Converting to the hydrochloric salt for storage? (General protocols for amine/hydrazine salt conversions).

-

Organic Syntheses. Synthesis of Pyrazoles via Hydrazine Condensation. (Detailed solvent and workup conditions for pyrazole hydrazines). [1]

-

ChemScene. Product Analysis: 3-(Hydrazinylmethyl)-1-methyl-1H-pyrazole dihydrochloride.

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride

This guide presents a predicted ¹H NMR spectrum for 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, details a robust experimental protocol for data acquisition, and offers a comparative analysis against potential impurities and related compounds.

Predicted ¹H NMR Spectrum and Structural Assignment

The expected ¹H NMR spectral data for 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride in a suitable deuterated solvent, such as DMSO-d₆, is summarized below. These predictions are derived from the analysis of structurally related pyrazoles and hydrazinium salts.[2][3][4][5] The dihydrochloride form significantly influences the chemical shifts of the hydrazinyl protons and those on the pyrazole ring due to protonation.

Molecular Structure and Proton Assignments:

Caption: Structure of 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride.

Table 1: Predicted ¹H NMR Data for 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride in DMSO-d₆

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| (a) | ~3.8 | Singlet | 3H | N-CH₃ | The N-methyl group on a pyrazole ring typically appears around 3.7-3.9 ppm.[6][7] |

| (b) | ~7.8 | Doublet | 1H | C5-H | The H5 proton is coupled to H4. In the protonated form, electron withdrawal shifts it downfield compared to neutral 1-methylpyrazole.[3][6] |

| (c) | ~6.2 | Doublet | 1H | C4-H | The H4 proton is coupled to H5. Its chemical shift is influenced by the adjacent C3 substituent and ring protonation.[3] |

| (d, e, f) | ~8.0 - 11.0 | Broad Singlets | 1H, 3H, ~1H | -NH-NH₃⁺ | The hydrazinium moiety protons are expected to be broad and downfield due to proton exchange and quadrupolar coupling with nitrogen. The exact shifts and appearance can vary significantly with concentration and residual water. The NH proton attached to the ring will likely be the most downfield.[5] |

Comparative Analysis: Distinguishing the Target Compound

A crucial aspect of spectral analysis is the comparison with potential starting materials, byproducts, and structurally similar compounds. A real-world sample may contain these, and understanding their spectral signatures is key to confirming the identity and purity of 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride.

Table 2: Comparative ¹H NMR Data

| Compound | N-CH₃ (δ, ppm) | C5-H (δ, ppm) | C4-H (δ, ppm) | Other Key Signals (δ, ppm) |

| Predicted: 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride | ~3.8 (s, 3H) | ~7.8 (d, 1H) | ~6.2 (d, 1H) | ~8.0-11.0 (br, ~5H, -NH-NH₃⁺) |

| 1-methyl-1H-pyrazole[6][7] | ~3.78 (s, 3H) | ~7.6 (d, 1H) | ~6.1 (t, 1H) | H3 proton at ~7.4 ppm (d, 1H) |

| 3-amino-1-methyl-1H-pyrazole[4][8] | ~3.6 (s, 3H) | ~7.3 (d, 1H) | ~5.6 (d, 1H) | ~5.2 (br s, 2H, -NH₂) |

| Hydrazine Dihydrochloride | - | - | - | A single, broad signal for the -NH₃⁺ protons. |

Key Differentiating Features:

-

Absence of H3 Proton: Compared to the starting material 1-methyl-1H-pyrazole, the target compound will lack the signal for the H3 proton, which is replaced by the hydrazinyl group.

-

Presence of Hydrazinium Signals: The most telling feature will be the broad, downfield signals corresponding to the five protons of the -NH-NH₃⁺ group. These will be absent in both 1-methyl-1H-pyrazole and 3-amino-1-methyl-1H-pyrazole.

-

Chemical Shifts of Ring Protons: The electron-withdrawing nature of the protonated hydrazinyl group is expected to shift the C4-H and C5-H protons further downfield compared to 3-amino-1-methyl-1H-pyrazole.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride.

- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is generally an excellent solvent for polar, salt-like compounds and helps in observing exchangeable protons.[2]

- Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz Spectrometer):

- Spectrometer Frequency: 400 MHz

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Acquisition Time (AQ): ~3-4 seconds.

- Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, including those on the aromatic ring.

- Number of Scans (NS): 16 or 32 scans should provide a good signal-to-noise ratio for a sample of this concentration.

- Spectral Width (SW): A spectral width of at least 16 ppm is recommended to ensure all signals, including the broad hydrazinium protons, are captured.

- Temperature: 298 K (25 °C).

3. D₂O Exchange Experiment:

- To definitively identify the exchangeable -NH-NH₃⁺ protons, after acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

- Shake the tube vigorously and re-acquire the spectrum. The broad signals assigned to the hydrazinium protons should significantly decrease in intensity or disappear entirely, confirming their identity.[2]

Workflow for Spectral Analysis

The logical process for analyzing the ¹H NMR spectrum of a synthesized sample of 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is outlined below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]

Definitive Structural Elucidation: 3-hydrazinyl vs. 5-hydrazinyl-1-methyl-1H-pyrazole

Executive Summary

Objective: To provide a robust, experimentally validated framework for distinguishing between the regioisomers 3-hydrazinyl-1-methyl-1H-pyrazole (Isomer A) and 5-hydrazinyl-1-methyl-1H-pyrazole (Isomer B).

The Challenge: The N-methylation of 3(5)-hydrazinylpyrazole or the reaction of methylhydrazine with non-symmetrical electrophiles often yields mixtures of 1,3- and 1,5-substituted isomers. These isomers possess identical molecular weights (MW: 112.13 g/mol ) and similar polarity, making standard LC-MS differentiation impossible and chromatographic separation difficult.

The Solution: The definitive differentiation method is 1H-1H NOESY NMR . The presence of a Nuclear Overhauser Effect (NOE) between the N-methyl group and the proton at the C5 position is the diagnostic "smoking gun" for the 1,3-isomer. This guide details the spectroscopic logic, experimental protocols, and chemical derivation strategies to confirm identity with high confidence.

Part 1: The Regioselectivity Challenge

Understanding the origin of these isomers is critical for process control. The synthesis typically follows one of two pathways, each with specific regiochemical pitfalls.

N-Methylation of 3-Hydrazinylpyrazole

When starting from the unsubstituted 3-hydrazinyl-1H-pyrazole, the molecule exists in tautomeric equilibrium. Alkylation (e.g., using MeI or DMS) can occur at either nitrogen:

-

Path A (Steric Control): Alkylation at the less hindered nitrogen (N1 relative to the hydrazine group) yields the 1-methyl-3-hydrazinyl isomer.

-

Path B (Electronic/Tautomeric Control): Alkylation at the nitrogen adjacent to the hydrazine yields the 1-methyl-5-hydrazinyl isomer.

Condensation (Knorr Synthesis)

Reaction of methylhydrazine with 3-halo-acrylonitriles or related 1,3-electrophiles.

-

1,5-Isomer Formation: Often favored when the hydrazine terminal nitrogen (NH2) attacks the most electrophilic center, placing the methyl group adjacent to the substituent.

-

1,3-Isomer Formation: Favored in specific solvents (e.g., fluorinated alcohols) or with specific steric demands.

Part 2: NMR Spectroscopy – The Gold Standard

While 1H NMR chemical shifts provide clues, they are solvent-dependent and can be ambiguous without reference standards. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial information that is independent of electronic shielding variations.

The Diagnostic Logic (NOESY)

The differentiation relies on the spatial proximity of the N-methyl protons to the ring proton at position 5 (H5).

-

Case A: 3-hydrazinyl-1-methyl-1H-pyrazole (1,3-Isomer)

-

Case B: 5-hydrazinyl-1-methyl-1H-pyrazole (1,5-Isomer)

-

The N-methyl group is at Position 1.

-

Position 5 is occupied by the Hydrazine group (-NHNH2).

-

The ring protons are at C3 and C4.

-

Result: The N-Me protons are distant from H3 and H4. NO NOE Cross-peak to any ring proton. (Potential weak NOE to the hydrazine NH, but this is exchangeable and unreliable).

-

Visualization of the Decision Tree

Caption: Decision tree for assigning regiochemistry based on NOESY spectral data. The presence of the N-Me/H-5 interaction is the definitive filter.

Comparative Data Table

| Feature | 3-hydrazinyl-1-methyl-1H-pyrazole | 5-hydrazinyl-1-methyl-1H-pyrazole |

| N-Me Shift (1H) | ||

| Ring Protons | H5: Doublet (~7.3-7.5 ppm)H4: Doublet (~5.5-5.8 ppm) | H3: Doublet (~7.2-7.4 ppm)H4: Doublet (~5.4-5.6 ppm) |

| Coupling (J) | ||

| NOESY (Key) | N-Me | N-Me |

| 13C NMR (C-Subst) | C3-NHNH2 (~150-155 ppm) | C5-NHNH2 (~140-148 ppm)* |

*Note: C5 in 1-methylpyrazoles is typically more deshielded than C3, but the electron-donating hydrazine group complicates this. NOESY remains superior.

Part 3: Experimental Protocols

Protocol A: NMR Sample Preparation for Regio-Assignment

To ensure observation of exchangeable protons and prevent peak overlapping.

-

Solvent: Use DMSO-d6 (99.9% D). Avoid CDCl3 if possible, as hydrazine protons often broaden or disappear due to exchange, and solubility may be poor.

-

Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL solvent. High concentration is preferred for 2D experiments.

-

Acquisition:

-

Run standard 1H (16 scans).

-

Run NOESY (mixing time 300-500 ms). A mixing time of 500 ms allows for sufficient buildup of the NOE signal between the N-methyl and the aromatic proton.

-

Protocol B: Chemical Derivatization (Secondary Confirmation)

If NMR is ambiguous (e.g., due to impurities), derivatization with acetylacetone can provide distinct products.

-

Reaction: Isomer + Acetylacetone

Pyrazolyl-pyrazole derivative. -

Differentiation:

-

3-hydrazinyl isomer: The hydrazine is sterically unencumbered. Reaction is rapid.

-

5-hydrazinyl isomer: The hydrazine is flanked by the N-methyl group (steric clash). Reaction kinetics are significantly slower, and the product may show restricted rotation in NMR (atropisomerism) due to the N-Me/Methyl clash on the newly formed ring.

-

Part 4: Authoritative References

-

Gosselin, F., et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270. Link

-

Context: Establishes the fundamental NOE patterns for distinguishing 1,3- and 1,5-substituted pyrazoles.

-

-

Elguero, J. (1984).[3] "Pyrazoles and their Benzo Derivatives." in Comprehensive Heterocyclic Chemistry.

-

Context: The definitive text on pyrazole tautomerism and spectroscopy constants.

-

-

Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415. Link

-

Context: Discusses the steric and electronic factors driving regioselectivity in hydrazine condensations.

-

-

BenchChem Technical Support. (2025). "Selective N-Methylation of Pyrazoles." Link

-

Context: Practical industrial guide on separating and identifying N-methylated regioisomers.

-

Sources

Elemental Analysis Standards for Pyrazole Dihydrochloride Salts

The following guide provides a rigorous technical comparison of elemental analysis (EA) workflows for Pyrazole Dihydrochloride salts. It challenges the standard "submit-and-pray" approach to microanalysis, offering instead a validated hybrid protocol essential for high-halogen, hygroscopic pharmaceutical intermediates.

A Comparative Guide to Stoichiometric Validation and Analytical Protocols

Executive Summary: The "Dihydrochloride" Trap

In drug development, pyrazole scaffolds are ubiquitous. However, the Pyrazole Dihydrochloride (

Frequently, what researchers believe to be a "dihydrochloride" is actually:

-

A Monohydrochloride Solvate (

). -

A Lattice Inclusion Complex where excess HCl is trapped but not ionically bound.

-

A highly Hygroscopic Salt that has absorbed atmospheric water, skewing mass balance.

This guide compares the Standard Automated Combustion (Method A) against a Hybrid Potentiometric Protocol (Method B) , demonstrating why Method B is the required standard for validating these complex salts.

The Reference Framework: Defining the Standards

Before analyzing samples, the instrument and acceptance criteria must be calibrated against materials that mimic the analyte's difficult properties (high nitrogen, high halogen).

Calibration Standards Comparison

| Standard Material | Formula | % N | % Cl | Suitability for Pyrazole 2HCl |

| Acetanilide | 10.36 | 0.00 | Low. Good for daily CHN checks, but lacks halogens. Fails to validate Cl-trap efficiency. | |

| Sulfanilamide | 16.27 | 0.00 | Medium. Good for N-N bond cleavage checks, but lacks Cl. | |

| S-Benzyl-thiouronium chloride | 13.82 | 17.50 | High. Contains both N and Cl. Essential for validating combustion efficiency in halogenated matrices. | |

| 4-Chlorobenzoic Acid | 0.00 | 22.60 | High. Excellent for checking Cl recovery/interference in CHN mode. |

Directive: Do not rely solely on Acetanilide. You must bracket your Pyrazole samples with S-Benzyl-thiouronium chloride to prove your system can handle the %Cl load without carryover.

Method Comparison: Combustion vs. Hybrid

We compared the performance of two analytical workflows on a synthesized batch of Pyrazole salt (Theoretical: 2HCl form).

Method A: Automated CHNS/Cl Combustion

-

Technique: Flash combustion at 1150°C. Gases separated by GC.

-

Protocol: Sample weighed in tin capsule

Dropped into furnace

Method B: The Hybrid Protocol (Recommended)

-

Technique:

-

CHN: Combustion with

additive (Cl-trapping). -

Cl: Potentiometric Titration with

.

-

-

Protocol: Sample weighed in

glovebox. Chloride determined by wet chemistry to avoid combustion volatility errors.

Comparative Performance Data

Data derived from validation studies of hygroscopic hydrochloride salts.

| Feature | Method A (Automated CHNS/Cl) | Method B (Hybrid: CHN + Titration) |

| Chloride Accuracy | Poor. High Cl content (>30%) often saturates detectors or adheres to ash, leading to low bias (-1.5% error common). | Excellent. Titration is absolute. Precision typically |

| Nitrogen Precision | Variable. High Cl gas can interfere with | High. |

| Hygroscopicity Mgmt | Difficult. Static weighing allows moisture uptake during autosampler wait time. | Controlled. Titration sample dissolves immediately; CHN sample sealed in glovebox. |

| Stoichiometry Insight | Ambiguous. Errors in C, H, and N make it hard to distinguish 2HCl from 1HCl + | Definitive. Precise Cl value fixes the acid ratio; C/N ratio fixes the organic core. |

Critical Protocol: The Self-Validating Workflow

To accurately characterize Pyrazole Dihydrochloride, you must treat the analysis as a structural validation, not just a purity check.

Step 1: The "Dry" Weighing (Glovebox Mandatory)

Pyrazole salts are deliquescent.

-

Dry the salt at 40°C under vacuum (

mbar) for 4 hours. -

Transfer to a Nitrogen-filled glovebox.

-

Weigh samples for both CHN and Titration inside the box.

-

Cold-Weld the tin capsules for CHN to ensure an airtight seal before removing them for analysis.

Step 2: Potentiometric Chloride Determination

Do not use combustion for Cl if precision is required.

-

Dissolution: Dissolve 30-50 mg of sample in 50 mL deionized water + 2 mL

(concentrated). -

Titrant: 0.1 N Silver Nitrate (

). -

Electrode: Silver Ring Electrode (Ag/AgCl).

-

Endpoint: Determine by the first derivative (

) maximum.-

Calculation:

-

Step 3: CHN Combustion with Additives

-

Additive: Add ~10 mg of Tungsten(VI) Oxide (

) to the tin capsule with the sample.-

Reason:

acts as a flux and prevents the formation of volatile organochlorines that escape incomplete combustion. It also aids in "scrubbing" the ash.

-

-

Calibration: Run a K-factor calibration using 4-Chlorobenzoic acid immediately before the sample to condition the reduction tube.

Decision Logic & Visualization

The following diagram illustrates the logical flow for validating the salt stoichiometry. This is a self-validating system: if the data does not fit the logic, the sample is not the 2HCl salt.

Figure 1: Analytical Decision Matrix for Pyrazole Salt Validation. Note that Chloride titration is the primary gatekeeper for stoichiometry.

References

- Foces-Foces, C., et al. "Pyrazoles and Pyrazolium Salts: Structural and Reactivity Studies." Journal of Chemical Crystallography. (Contextual grounding on Pyrazole acidity/basicity).

-

Exeter Analytical. "CHN Analysis of Samples Containing Interfering Elements (Halogens)." Technical Notes. Retrieved from [Link]

Sources

LC-MS identification of impurities in 3-hydrazinyl-1-methyl-1H-pyrazole samples

A Comparative Guide to UHPLC-Q-TOF-MS vs. Conventional Techniques

Executive Summary

The accurate identification of impurities in 3-hydrazinyl-1-methyl-1H-pyrazole (HMP) is critical due to its role as a scaffold in kinase inhibitor synthesis and the potential genotoxicity of hydrazine derivatives. While HPLC-UV remains the standard for routine purity release, it fails to detect non-chromophoric degradation products and trace genotoxic impurities (PGIs). Similarly, GC-MS suffers from thermal instability artifacts inherent to hydrazine chemistry.

This guide advocates for UHPLC-Q-TOF-MS as the superior alternative. By leveraging high-resolution accurate mass (HRAM) and isotopic fidelity, this workflow enables the confident identification of oxidative degradants, dimers, and regioisomers that conventional methods miss.

Technical Context: The Liability of Hydrazines

3-hydrazinyl-1-methyl-1H-pyrazole (

-

Oxidation: Forming azo or diazonium species.

-

Condensation: Reacting with carbonyls (even trace formaldehyde in solvents) to form hydrazones.

-

Dimerization: Self-reaction to form hydrazo-linked bis-pyrazoles.

Regulatory bodies (ICH M7) classify hydrazine functionalities as "alerting structures" for mutagenicity. Therefore, the analytical threshold is not just "purity" (>98%) but "safety" (ppm-level detection of specific PGIs).

Comparative Analysis: Why Q-TOF?

The following table contrasts the proposed UHPLC-Q-TOF-MS workflow against industry-standard alternatives.

| Feature | HPLC-UV (Standard) | GC-MS (Alternative) | UHPLC-Q-TOF-MS (Recommended) |

| Primary Utility | Quantitation of main peak | Volatile impurities | Identification of unknowns & trace PGIs |

| Detection Limit | ~0.05% (500 ppm) | ~10 ppm | < 1 ppm (Trace Analysis) |

| Specificity | Low (Retention time only) | Medium (EI Spectra) | High (Accurate Mass <2ppm + MS/MS) |

| Thermal Risk | None | High (Hydrazines degrade in injector) | None (Soft ESI ionization) |

| Structural ID | Impossible for unknowns | Library match only | De novo elucidation via fragmentation |

The Failure of Alternatives

-

HPLC-UV: HMP has a weak chromophore. Impurities like 3-amino-1-methylpyrazole (a degradant) have similar UV absorption profiles, leading to co-elution and mass balance errors.

-

GC-MS: Direct injection of hydrazines often leads to disproportionation in the hot inlet (

), creating "ghost" peaks of the amine and azo derivatives that were not present in the original sample.

Experimental Protocol: UHPLC-Q-TOF-MS Workflow

This protocol is designed to maximize sensitivity for polar hydrazine impurities while preventing in-situ degradation.

A. Sample Preparation (Critical Control Point)

-

Solvent: Do NOT use Acetone or untreated Acetonitrile (often contains trace aldehydes).

-

Protocol: Dissolve 10 mg HMP in 10 mL Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Stability: Analyze within 4 hours. Hydrazines in solution can air-oxidize.

B. Chromatographic Conditions[1][2][3][4][5][6][7]

-

System: Agilent 1290 Infinity II or equivalent UHPLC.

-

Column: Waters ACQUITY UPLC HSS T3 (C18), 1.8 µm, 2.1 x 100 mm.

-